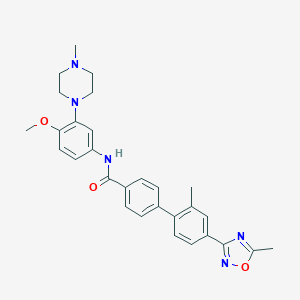

GR-127935

Descripción general

Descripción

GR 127935 es un compuesto químico conocido por su función como antagonista selectivo de los receptores de serotonina, específicamente los receptores de 5-hidroxitriptamina 1B y 1D . Se ha estudiado por sus efectos sobre la liberación de serotonina en el cerebro y su potencial para reducir el comportamiento de búsqueda de drogas en ratas adictas a la cocaína .

Aplicaciones Científicas De Investigación

GR 127935 tiene varias aplicaciones de investigación científica, incluyendo:

Investigación neurológica: Se utiliza para estudiar el papel de los receptores de serotonina en el cerebro y su impacto en el comportamiento.

Estudios farmacológicos: El compuesto se utiliza para investigar los efectos de los antagonistas de los receptores de serotonina sobre el comportamiento de búsqueda de drogas y la agresión.

Investigación médica: GR 127935 se explora por sus posibles aplicaciones terapéuticas en el tratamiento de trastornos neurológicos y la adicción.

Mecanismo De Acción

GR 127935 actúa como un antagonista selectivo en los receptores de serotonina 5-hidroxitriptamina 1B y 1D . Al bloquear estos receptores, inhibe los efectos de los agonistas de la serotonina, alterando así la liberación de serotonina en el cerebro. Se cree que este mecanismo contribuye a sus efectos en la reducción del comportamiento de búsqueda de drogas y la agresión .

Análisis Bioquímico

Biochemical Properties

GR-127935 interacts with the 5-HT1B and 5-HT1D serotonin receptors, exhibiting a pKi of 8.5 for both isoforms . It has 100-fold selectivity for 5-HT1B/1D receptors over 5-HT1A, 5-HT2A, and 5-HT2C receptors . The nature of these interactions involves the binding of this compound to these receptors, thereby blocking their activation.

Cellular Effects

This compound influences cell function by altering the release of serotonin in the brain . It blocks the antiaggressive effect of 5-HT1B agonists and reduces drug-seeking behavior in cocaine-addicted rats .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the 5-HT1B and 5-HT1D receptors, acting as a selective antagonist . This binding interaction inhibits the activation of these receptors, thereby altering serotonin release and influencing cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. While specific dosage effects are not mentioned in the available literature, it is known that this compound reduces drug-seeking behavior in cocaine-addicted rats .

Métodos De Preparación

La síntesis de GR 127935 implica la condensación formal del grupo carboxilo del ácido 2'-metil-4'-(5-metil-1,2,4-oxadiazol-3-il)bifenil-4-carboxílico y el grupo anilino de la 4-metoxi-3-(4-metilpiperazin-1-il)anilina . Las condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores para facilitar la reacción de condensación. Los métodos de producción industrial pueden implicar la optimización de estas condiciones para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

GR 127935 se somete a diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción pueden implicar reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen halógenos y nucleófilos en condiciones apropiadas.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

Comparación Con Compuestos Similares

GR 127935 es único en su alta selectividad para los receptores de serotonina 5-hidroxitriptamina 1B y 1D, con efectos mínimos sobre otros subtipos de receptores de serotonina . Los compuestos similares incluyen:

Elzasonan: Otro antagonista de los receptores de serotonina con selectividad similar.

Estos compuestos comparten algunas propiedades farmacológicas, pero difieren en su selectividad de receptores y aplicaciones específicas.

Actividad Biológica

The compound 2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide , often referred to as SB 224289, is a selective antagonist of the serotonin receptor subtype 5-HT1B. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C32H32N4O3

- Molecular Weight : 520.62 g/mol

- CAS Number : 180083-23-2

The compound is characterized by a biphenyl structure with a carboxamide functional group and an oxadiazole moiety, which contributes to its pharmacological properties.

SB 224289 acts primarily as a 5-HT1B receptor antagonist . The receptor antagonism is significant in modulating serotonin-related pathways linked to various neurological and behavioral functions. The compound exhibits a high selectivity for the 5-HT1B receptor over other serotonin receptors, including:

- 5-HT1A

- 5-HT1D

- 5-HT2A

- 5-HT2C

This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in treating conditions such as anxiety and depression.

Selectivity and Binding Affinity

The binding affinity of SB 224289 for the 5-HT1B receptor is characterized by a pKi value of 8.2 , indicating strong binding capabilities. In functional assays, it demonstrates over 60-fold selectivity against other serotonin receptor subtypes, making it a valuable tool for studying serotonin's role in various physiological processes .

In Vivo Activity

Research indicates that SB 224289 is centrally active following oral administration . Its ability to penetrate the blood-brain barrier allows it to exert effects on central nervous system (CNS) functions, particularly those mediated by serotonin signaling pathways .

Study on Cocaine Self-administration

One notable study investigated the role of SB 224289 in cocaine self-administration behaviors in animal models. The findings suggested that antagonism of the 5-HT1B receptor could reduce cocaine-seeking behavior, highlighting its potential as a therapeutic agent in substance use disorders .

Effects on Anxiety Models

In another study examining anxiety-related behaviors, SB 224289 demonstrated anxiolytic-like effects in rodent models. The compound's ability to modulate serotonergic signaling was linked to reduced anxiety-like behaviors, supporting its potential application in treating anxiety disorders .

Summary of Biological Activities

Propiedades

IUPAC Name |

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N5O3/c1-19-17-23(28-30-20(2)37-32-28)9-11-25(19)21-5-7-22(8-6-21)29(35)31-24-10-12-27(36-4)26(18-24)34-15-13-33(3)14-16-34/h5-12,17-18H,13-16H2,1-4H3,(H,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBCEBYHYKAFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164044 | |

| Record name | GR 127935 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148672-13-3 | |

| Record name | N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148672-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GR 127935 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148672133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GR 127935 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GR-127935 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LLH6CEB40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of GR127935?

A1: GR127935 acts primarily as an antagonist at both 5-HT1B and 5-HT1D receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the downstream effects of GR127935's antagonism at 5-HT1B and 5-HT1D receptors?

A2: The effects are diverse and depend on the specific physiological system and location of the receptors. For instance, GR127935 can:

- Attenuate cocaine-induced locomotor hyperactivity: This suggests a role for 5-HT1B receptors in modulating the behavioral effects of cocaine. []

- Inhibit hypotensive responses: This effect, observed in animal models, points to a potential role of GR127935-sensitive mechanisms in blood pressure regulation. []

- Modulate serotonin release in the central nervous system: GR127935 has been shown to influence serotonin levels in various brain regions, suggesting a role in regulating serotonergic neurotransmission. [, , ]

- Influence the discriminative stimulus properties of amphetamine: This highlights the complex interaction between serotonin and dopamine systems in mediating the behavioral effects of drugs of abuse. []

Q3: Does GR127935 exhibit any agonist activity at 5-HT receptors?

A3: While primarily an antagonist, some studies have reported partial agonist activity of GR127935 at recombinant human 5-HT1Dα and 5-HT1Dβ receptors. [] This partial agonism may contribute to its complex pharmacological profile.

Q4: How does the structure of GR127935 contribute to its selectivity for 5-HT1B and 5-HT1D receptors?

A4: Specific structural features contribute to its binding affinity and selectivity:

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of GR127935?

A5: While specific ADME data was not extensively discussed in the provided papers, studies have shown that GR127935 is orally active and readily crosses the blood-brain barrier, making it suitable for investigating central nervous system targets. [, , ]

Q6: What is the duration of action of GR127935?

A6: The duration of action varies depending on the dose, route of administration, and the specific physiological system under investigation. Some studies report relatively short-lasting effects, while others observe prolonged activity. [, ]

Q7: What in vitro models have been used to characterize the activity of GR127935?

A7: Various models, including:

- Cell lines expressing recombinant human 5-HT receptors: These allow for the assessment of binding affinity, functional activity (agonism/antagonism), and signal transduction pathways. [, , ]

- Isolated tissue preparations: These provide insights into the compound's effects on specific organs or systems, such as the vasculature. [, , , , ]

Q8: What in vivo models have been employed to investigate the effects of GR127935?

A8: Several animal models have been used, including:

- Rodent models of drug discrimination: These assess the subjective effects of drugs and can determine whether a test compound produces effects similar to a training drug, like amphetamine or cocaine. [, ]

- Rodent models of anxiety and depression: Behavioral tests such as the elevated plus maze and forced swim test can be used to evaluate the potential anxiolytic or antidepressant-like effects of GR127935. [, , ]

- Animal models of hypoxic pulmonary hypertension: These help elucidate the role of serotonin receptors in the development of PH and assess the potential therapeutic benefits of GR127935 in this context. [, ]

Q9: What analytical methods are commonly used to characterize and quantify GR127935?

A9: High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) is a sensitive and selective method for quantifying GR127935 in biological samples. [] This technique allows researchers to study the compound's pharmacokinetic properties and distribution in various tissues.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.